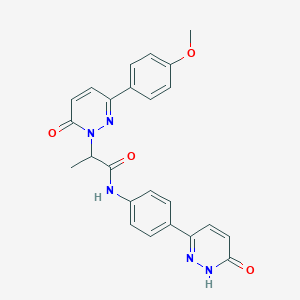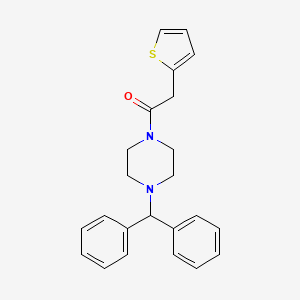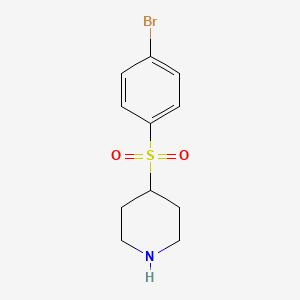![molecular formula C13H13ClN4 B2784000 4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine CAS No. 199865-28-6](/img/structure/B2784000.png)
4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine (CQP) is a synthetic compound that has been studied for its potential applications in scientific research. CQP is a heterocyclic compound composed of two nitrogen atoms and a chlorine atom, with a quinoline ring attached to a pyrimidine ring. CQP is a versatile compound that has been studied for its potential in a wide range of applications, including drug synthesis and delivery, enzyme inhibition, gene expression, and cell signaling.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- The synthesis process of compounds structurally related to 4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine involves the introduction of phenyl groups and substitution of oxygen by chlorine, forming compounds like 4-chloro-5-(p-dialkylaminophenyl)-5,10-dihydropyrimido[4,5-6]quinolines. The chemical and physical properties of these compounds have been established, providing insights into their structure and formation mechanism (Campaigne & Randau, 1971).
Biological Applications and Efficacy
Antibacterial and Antifungal Activities :
- Novel pyrimidine–quinoline clubbed molecules, derived from the reaction with this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown promising results against various microbial strains (Patel & Mehta, 2010); (Mehta & Patel, 2009).
Cytotoxic Activity in Cancer Research :
- The compound and its derivatives have been investigated for in vitro cytotoxic activity against various human cancer cell lines. The presence of chloro groups in certain positions significantly enhances cytotoxic activity. These findings introduce the pyrimido[4,5-c]quinolin-1(2H)-one ring system as a promising scaffold for antimitotic agents in cancer treatment (Metwally, Pratsinis, & Kletsas, 2007).
Neurotropic Activity Studies :
- Research has been conducted on the neurotropic activity of derivatives of this compound, highlighting potential applications in neurological research and drug development (Zaliznaya et al., 2020).
Applications in Malaria Treatment
- Research focused on derivatives of this compound against chloroquine-resistant Plasmodium falciparum has been conducted. This study emphasizes the potential of these compounds in developing new treatments for malaria, particularly in overcoming drug resistance issues (Rogério et al., 2019).
Photovoltaic Applications
- The derivatives of this compound have been explored for their photovoltaic properties, suggesting potential applications in organic–inorganic photodiode fabrication. This highlights a diverse application area outside of the biomedical field (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with the n-methyl-d-aspartate (nmda) receptor . The NMDA receptor is known to mediate neuronal signaling and affect neuronal plasticity, outgrowth, and survival of cells .
Mode of Action
For instance, it might bind to the glycine site of NMDA receptors, which is an attractive pharmacological target in the development of potential neuroprotective agents .
Biochemical Pathways
Given its potential interaction with the nmda receptor, it could influence pathways related to neuronal signaling and plasticity .
Result of Action
Excessive stimulation of nmda receptors can cause the degeneration and death of neurons, which may play a role in the etiology of neurodegenerative disorders such as parkinson’s and alzheimer’s diseases .
Propiedades
IUPAC Name |
4-chloro-6-(3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4/c14-11-8-12(17-13(15)16-11)18-7-3-5-9-4-1-2-6-10(9)18/h1-2,4,6,8H,3,5,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSNQRJIWVQULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC(=NC(=N3)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-Fluorophenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2783918.png)


![N-(benzo[d]thiazol-2-yl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2783922.png)

![1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B2783927.png)

![N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2783931.png)
![2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2783932.png)




![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2783940.png)